

molecular weight and formula of ent-Tadalafil-d3

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Compound of Interest

Compound Name: ent-Tadalafil-d3

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An In-depth Technical Guide to ent-Tadalafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ent-Tadalafil-d3**, a deuterated isotopologue of the enantiomer of Tadalafil. This document details its chemical properties, applications in analytical methodologies, and relevant experimental protocols, serving as a vital resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Properties

ent-Tadalafil-d3 is the (6S,12aS) enantiomer of Tadalafil, where three hydrogen atoms on the N-methyl group are replaced by deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in bioanalytical studies for the precise quantification of Tadalafil and its enantiomer.



Property	Value
Chemical Name	(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Synonyms	L-Tadalafil-d3
Molecular Formula	C22H16D3N3O4
Molecular Weight	392.42 g/mol [1][2]
CAS Number	1329568-92-4[1][2]
Appearance	White Solid[1]
Solubility	Chloroform[1]

Synthesis Overview

The synthesis of **ent-Tadalafil-d3** involves a stereospecific process to yield the (6S,12aS) configuration. A key step in its synthesis is the Pictet-Spengler reaction, which forms the core tetracyclic structure.[1] The chiral precursor for ent-Tadalafil is typically L-tryptophan or its methyl ester.[1] The introduction of the three deuterium atoms is achieved by using a deuterated alkylating agent, such as trideuteromethyl iodide, during the formation of the piperazinedione ring.[1] This ensures the specific labeling at the N-methyl position.

Application in Pharmacokinetic Studies

The primary application of **ent-Tadalafil-d3** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tadalafil in biological matrices like human plasma.[1][3][4] Its chemical properties are nearly identical to the analyte (Tadalafil), but its increased mass allows for distinct detection by the mass spectrometer, ensuring accurate and precise measurement.

The following diagram illustrates the typical workflow where **ent-Tadalafil-d3** is employed as an internal standard in a clinical bioequivalence study.



Workflow for Bioequivalence Study using ent-Tadalafil-d3 Clinical Phase Dosing of Subjects (Tadalafil Formulation) Collection of Plasma Samples (Time-course) Sample Preparation Spiking of Plasma Samples with ent-Tadalafil-d3 (Internal Standard) Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Analytical Phase LC-MS/MS Analysis Quantification of Tadalafil (Ratio to ent-Tadalafil-d3) Data Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax)

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Bioequivalence study workflow.



Experimental Protocols

This protocol is a synthesized representation based on established methodologies.[1][3][4]

- 1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of Tadalafil and ent-Tadalafil-d3 in a suitable organic solvent (e.g., methanol).
- Create calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of Tadalafil.
- Prepare a working solution of ent-Tadalafil-d3 (internal standard) at a fixed concentration.
- 2. Sample Extraction:
- To a 200 μL aliquot of plasma sample (calibration standard, quality control, or subject sample), add 25 μL of the ent-Tadalafil-d3 working solution and vortex.[4]
- Add 500 μL of water and vortex to mix.[4]
- Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Phenomenex Strata-X-C).[1][3][4]
 - Condition the cartridge with methanol followed by water.
 - Load the sample.
 - Wash the cartridge with water.
 - Dry the cartridge under nitrogen.
 - Elute the analyte and internal standard with the mobile phase.
- 3. LC-MS/MS Conditions:
- Chromatographic Column: A reverse-phase C18 column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 μm) is commonly used.[1][3]



- Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio is effective.[1][3]
- Flow Rate: 0.9 mL/min.[1][3]
- Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[1][3][4]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tadalafil: m/z 390.3 → 268.2[1][4]
 - ent-Tadalafil-d3: m/z 393.1 → 271.2[1][4]
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Tadalafil to ent-Tadalafil-d3
 against the nominal concentration of the calibration standards.
- Determine the concentration of Tadalafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide consolidates the essential information on **ent-Tadalafil-d3**, highlighting its critical role in advancing pharmaceutical analysis and ensuring the accuracy of pharmacokinetic data.

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